While the provided abstracts do not contain specific details about the synthesis of 1-[4-(4-Oxo-3(4H)-quinazolinyl)butanoyl]-4-piperidinecarboxamide, they do offer insights into the synthesis of related quinazoline derivatives. For instance, one paper describes the synthesis of 3 - [4’ - (4 - aryalazo) - 3, 3’- dimethoxy - biphenyl – 4 - yl] – 2 – phenyl - 3H – quinazolin – 4 - one derivatives, highlighting the use of diazonium salts containing the 4-oxo-quinazolin moiety. [] Another study outlines the synthesis of a series of [4-(6H/bromo-4-oxo-2-phenyl-3(4H)-quinazolinyl)phenoxy]acetic acid (1,2-dihydro-1-H/methyl-2-oxo-3H-indol-3-ylidene)hydrazides through a multi-step process involving the reaction of ethyl [4-(6H/bromo-4-oxo-2-phenyl-3(4H)-quinazolinyl)phenoxy]acetates with hydrazine hydrate. [] These studies suggest potential synthetic routes for 1-[4-(4-Oxo-3(4H)-quinazolinyl)butanoyl]-4-piperidinecarboxamide, likely involving similar reactions and building blocks.
1-[4-(4-Oxo-3(4H)-quinazolinyl)butanoyl]-4-piperidinecarboxamide acts as a potent and selective antagonist of the CGRP receptor. [] Its mechanism of action involves binding to the receptor, thereby preventing the endogenous ligand, CGRP, from binding and activating downstream signaling pathways. [] This antagonistic action effectively blocks the biological effects mediated by CGRP, such as vasodilation. [] Notably, BIBN4096BS demonstrates high selectivity for CGRP receptors over adrenomedullin receptors, indicating a specific interaction with the CGRP receptor binding site. []
The primary scientific research application of 1-[4-(4-Oxo-3(4H)-quinazolinyl)butanoyl]-4-piperidinecarboxamide, or BIBN4096BS, is as a pharmacological tool for investigating the physiological and pathological roles of CGRP. [, ] By blocking CGRP receptor activity, researchers can study the effects of CGRP deficiency or inhibition in various biological systems.
Investigating the role of CGRP in migraine: BIBN4096BS has been crucial in understanding the involvement of CGRP in migraine. Studies using BIBN4096BS have shown that blocking CGRP receptors can effectively attenuate CGRP-induced vasodilation in animal models, supporting the hypothesis that CGRP plays a key role in migraine headaches. [, ]
Studying CGRP involvement in cardiovascular regulation: BIBN4096BS has been utilized to explore the role of CGRP in regulating blood pressure and vascular tone. Research has demonstrated that BIBN4096BS can reverse CGRP-induced changes in blood pressure and vascular conductance in animal models, highlighting the involvement of CGRP in cardiovascular homeostasis. []
Examining CGRP's influence on neurogenic inflammation: BIBN4096BS has been employed to study the contribution of CGRP to neurogenic inflammation, a process involving the release of inflammatory mediators from sensory nerves. Studies utilizing BIBN4096BS have shown that blocking CGRP receptors can reduce neurogenic inflammation, suggesting a role for CGRP in this process. []
CAS No.: 30536-55-1
CAS No.: 136056-01-4
CAS No.: 81201-92-5
CAS No.: 1373918-61-6